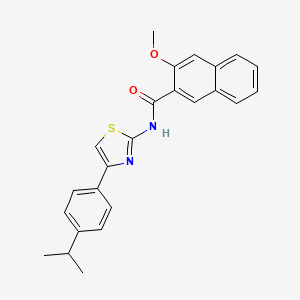![molecular formula C9H20Cl2N2O2 B2818836 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride CAS No. 2137831-18-4](/img/structure/B2818836.png)
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride” is a compound with the CAS Number: 2137831-18-4 . It has a molecular weight of 259.18 . The IUPAC name for this compound is 3-(4-(aminomethyl)piperidin-1-yl)propanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid, often involved in the synthesis of complex molecules, plays a crucial role in medicinal chemistry due to its potential to form diverse chemical structures. For instance, the synthesis strategies for spiropiperidines highlight the importance of piperidine derivatives in drug discovery, where they are explored to navigate new areas of chemical space. This emphasis on piperidine derivatives underscores their utility in generating compounds with significant biological activity, including potential antineoplastic agents (Griggs, Tape, & Clarke, 2018).
Pharmacological Research
The exploration of piperidine derivatives extends into pharmacological research, where their modification and incorporation into larger molecular frameworks are examined for therapeutic potential. The review on the pharmacological characteristics of vanillic acid, for example, illustrates the breadth of application that derivatives of basic chemical structures like piperidines can have, including antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021).
Antineoplastic Research
Further, the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones showcases the exploration of piperidine derivatives as antineoplastic agents. This research indicates the potential of these compounds to exhibit significant cytotoxic properties, often surpassing those of existing anticancer drugs. The ability to modulate multi-drug resistance, along with their tumour-selective toxicity, positions these derivatives as promising candidates for future cancer therapy development (Hossain, Enci, Dimmock, & Das, 2020).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of piperidine derivatives, including “3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride”, is a promising area for future research.
Propriétés
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYKBIFRHSQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
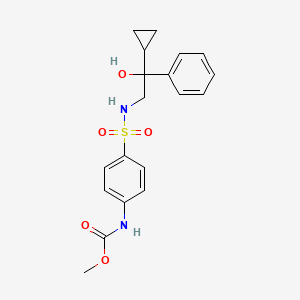
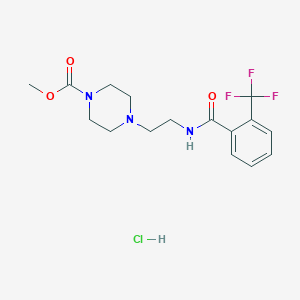
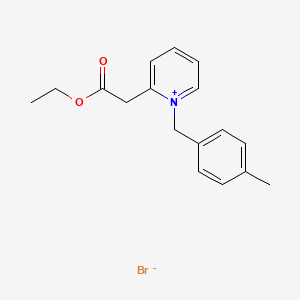
![Methyl 2-{[6-(4-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2818757.png)
![5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2818758.png)
![ethyl 7-methyl-4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate](/img/structure/B2818759.png)



![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
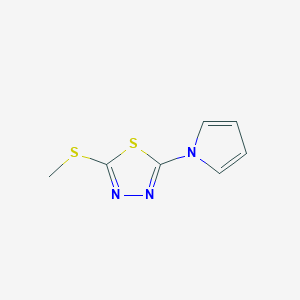
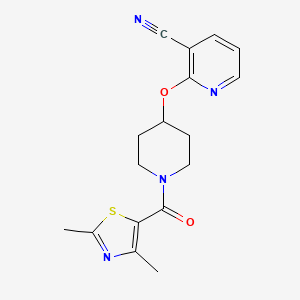
![6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2818773.png)
